Ramelteon is a melatonin (MT) receptor agonist (Kis = 14, 112, and 23.1 pM for human MT1, human MT2, and chick forebrain receptors, respectively). It is selective for MT1 and MT2 over MT3 receptors (Ki = 2.65 μM for hamster brain MT3 receptors) as well as a panel of benzodiazepine, dopamine, and opiate receptors, ion channels, transporters, and enzymes when used at a concentration of 10 μM. Ramelteon stimulates cAMP production in CHO cells expressing human MT1 and MT2 receptors (IC50s = 21.2 and 53.4 pM, respectively). In vivo, ramelteon (0.03 and 0.3 mg/kg, p.o.) shortens latency to sleep onset and increases duration of sleep in free-moving crab-eating macaques. It also accelerates reentrainment of circadian rhythm in rats, shifting running wheel activity back to the dark period 2.4 and 3 days more quickly than vehicle-treated animals following an eight-hour phase shift in the light-dark cycle when administered at 0.1 and 1 mg/kg, respectively, with no effect on learinng and memory in the Morris water maze and delayed match-to-position tasks.
An indane derivative of melatonin that displays high binding affinity at both melatonin receptors
Ramelteon is a synthetic melatonin analogue with hypnotic and circadian rhythm-modulating activities. Ramelteon binds to and activates melatonin receptors 1 and 2 in the suprachiasmatic nucleus (SCN) of the brain, thereby promoting the onset of sleep. Unlike the nonbenzodiazepine sedative hypnotics zolpidem and zaleplon, this agent does not activate GABA receptors and, so, produces no GABA receptor-mediated anxiolytic, myorelaxant, and amnesic effects.
Ramelteon is a melatonin receptor agonist that is used for the treatment of insomnia. Ramelteon has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.
Ramelteon, also known as rozerem or tak-375, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. Ramelteon is a drug which is used for the treatment of insomnia characterized by difficulty with sleep onset. Ramelteon exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ramelteon has been detected in multiple biofluids, such as urine and blood. Within the cell, ramelteon is primarily located in the membrane (predicted from logP).